7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one is a synthetic organic compound with notable pharmacological properties. It belongs to the class of benzofuran derivatives, which are characterized by their fused benzene and furan rings. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly for neurodegenerative diseases.
The compound can be synthesized through various methods, notably involving chlorination and cyclization reactions. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one is classified as:
The synthesis of 7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one can be accomplished through several synthetic routes:
The choice of method depends on the desired yield and purity of the final product. The use of continuous flow reactors in industrial settings allows for better control over reaction parameters, enhancing efficiency and safety.
The molecular structure of 7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one features a chloro group at the 7th position and two methoxy groups at the 5th and 6th positions. The structural formula can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one |
InChI | InChI=1S/C10H9ClO4/c1-13-6-3-5-4-15-10(12)7(5)8(11)9(6)14-2/h3H,4H2,1-2H3 |
InChI Key | PBMWUDIIQGOPQW-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C2C(=C1)COC2=O)Cl)OC |
The compound's unique structure contributes to its chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups significantly influences its properties compared to similar compounds.
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one can participate in various chemical reactions:
These reactions allow for further modification of the compound, enabling the synthesis of derivatives with potentially enhanced biological activities.
The mechanism of action for 7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one involves its interaction with biological targets within cells. While specific mechanisms may vary depending on the target, it is hypothesized that the compound may influence neurotransmitter systems or exhibit antioxidant properties due to its structural characteristics.
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one is typically a white solid with distinct physical characteristics:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Appearance | White solid |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for determining the compound's handling and application in laboratory settings.
7-chloro-5,6-dimethoxy-3H-2-benzofuran-1-one has several scientific applications:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6